![molecular formula C19H26N2O2S B5118155 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as BCT-197 and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Mechanism of Action
The mechanism of action of BCT-197 is not fully understood. However, it is known to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the cross-linking of collagen and elastin fibers. This inhibition leads to a reduction in tissue fibrosis and inflammation, which is believed to underlie the therapeutic effects of BCT-197.
Biochemical and Physiological Effects:
BCT-197 has been shown to exhibit a range of biochemical and physiological effects. In animal models, BCT-197 has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. BCT-197 has also been found to reduce the levels of collagen and elastin fibers, which are involved in tissue fibrosis.
Advantages and Limitations for Lab Experiments
BCT-197 has several advantages for lab experiments. It is a highly pure compound that is easy to synthesize in large quantities. BCT-197 has also been extensively studied in animal models, making it a well-characterized compound for further research. However, the limitations of BCT-197 include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the research of BCT-197 include its potential use in the treatment of fibrotic diseases and cancer.
Synthesis Methods
The synthesis of BCT-197 involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-(4-methylphenylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of BCT-197, making it suitable for large-scale production.
Scientific Research Applications
BCT-197 has been studied extensively for its potential therapeutic applications. The anti-inflammatory and anti-fibrotic effects of BCT-197 have been demonstrated in various animal models of lung, liver, and kidney diseases. BCT-197 has also been found to exhibit anti-tumor effects in preclinical models of cancer.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15-2-6-19(7-3-15)24(22,23)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h2-7,16-18H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIUDKSAIYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.